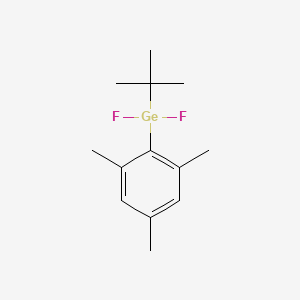
1-Thiacyclodec-6-en-4,8-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The IUPAC name for this compound is 1-Oxa-6-thiacyclodeca-3,8-diyne .
- The structure consists of a 10-membered ring containing both sulfur (thiacyclo) and oxygen (oxa) atoms, along with a conjugated diyne system.
1-Thiacyclodec-6-en-4,8-diyne: is a cyclic organic compound with the chemical formula . Its molecular weight is approximately 152.214 g/mol.
Métodos De Preparación
Synthetic Routes: Although specific synthetic methods for this compound are not widely documented, it can be prepared through cyclization reactions involving appropriate precursors.
Reaction Conditions: These cyclization reactions may involve sulfur-containing starting materials and alkynes, followed by ring closure.
Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.
Análisis De Reacciones Químicas
Reactivity: 1-Thiacyclodec-6-en-4,8-diyne is likely to undergo various reactions due to its conjugated diyne system and heteroatoms.
Common Reagents and Conditions: Reactions may include oxidation, reduction, and substitution. Specific reagents and conditions would depend on the desired transformation.
Major Products: The products formed from these reactions could include derivatives of the parent compound, such as substituted thiacyclodecenes or other heterocyclic structures.
Aplicaciones Científicas De Investigación
Biology and Medicine: Investigations could focus on its biological activity, potential as a drug scaffold, or interactions with biological macromolecules.
Industry: Applications in materials science, catalysis, or specialty chemicals could be explored.
Mecanismo De Acción
- Unfortunately, specific information regarding the mechanism of action for this compound is scarce. Further research would be needed to elucidate its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds: While 1-Thiacyclodec-6-en-4,8-diyne is relatively unique, it shares some features with other heterocyclic compounds containing sulfur and/or oxygen.
Uniqueness: Its combination of a 10-membered ring, conjugated diyne system, and heteroatoms sets it apart from many other cyclic compounds.
Propiedades
Número CAS |
136843-31-7 |
|---|---|
Fórmula molecular |
C9H8S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
1-thiacyclodec-6-en-4,8-diyne |
InChI |
InChI=1S/C9H8S/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,7-9H2 |
Clave InChI |
LDLVPMSAPMXHCR-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC#CC=CC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



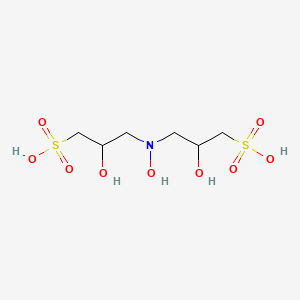

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
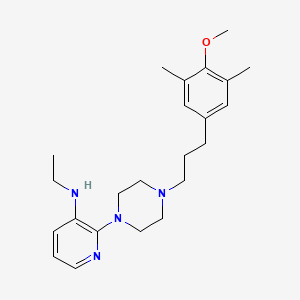
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

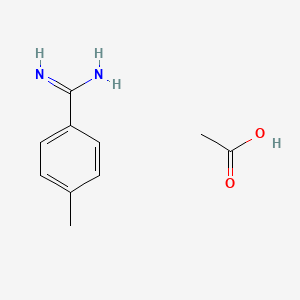

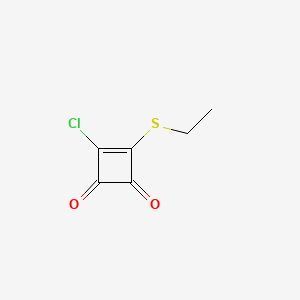

![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

